Thelenotoside B

Description

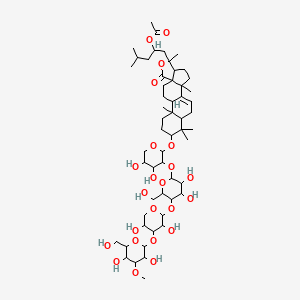

Properties

CAS No. |

72175-95-2 |

|---|---|

Molecular Formula |

C55H88O23 |

Molecular Weight |

1117.3 g/mol |

IUPAC Name |

[1-[16-[3-[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-6-yl]-4-methylpentan-2-yl] acetate |

InChI |

InChI=1S/C55H88O23/c1-24(2)18-26(71-25(3)58)19-54(8)34-13-16-53(7)28-10-11-33-51(4,5)35(14-15-52(33,6)27(28)12-17-55(34,53)50(67)78-54)74-49-45(36(61)29(59)22-70-49)77-47-39(64)38(63)43(32(21-57)73-47)76-46-40(65)42(30(60)23-69-46)75-48-41(66)44(68-9)37(62)31(20-56)72-48/h10,24,26-27,29-49,56-57,59-66H,11-23H2,1-9H3 |

InChI Key |

RBADDKIIVLROHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC1(C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)OC9C(C(C(C(O9)CO)O)OC)O)O)O)O)C)C(=O)O1)C)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Thelenotoside B; |

Origin of Product |

United States |

Foundational & Exploratory

Thelenotoside B: A Deep Dive into its Natural Origins and Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thelenotoside B, a triterpenoid (B12794562) saponin (B1150181) isolated from the sea cucumber Thelenota ananas. This compound and related saponins (B1172615) are of significant interest to the scientific community due to their diverse and potent biological activities. This document details its natural source, provides a plausible biosynthetic pathway, outlines experimental protocols for its study, and presents key data in a structured format.

Natural Source

This compound is a secondary metabolite produced by the pineapple sea cucumber, Thelenota ananas.[1] This species is found in the tropical Indo-Pacific region and is known to produce a variety of triterpenoid glycosides, also known as saponins. These compounds are believed to serve as a chemical defense mechanism for the organism. Saponins, including this compound, are distributed throughout the body of the sea cucumber, with significant concentrations often found in the body wall and specialized defensive organs known as Cuvierian tubules.

Biosynthesis of this compound: A Triterpenoid Saponin Pathway

The biosynthesis of this compound follows the general pathway for triterpenoid saponin synthesis in sea cucumbers, a pathway that exhibits unique characteristics compared to other animals. Sea cucumbers utilize a distinct evolutionary path for the synthesis of these compounds, which involves specialized enzymes.

The biosynthesis commences with the cyclization of 2,3-oxidosqualene. Unlike most animals that use lanosterol (B1674476) synthase (LSS) for sterol synthesis, sea cucumbers possess two divergent oxidosqualene cyclases (OSCs). This enzymatic divergence is a key step that channels intermediates into the production of triterpenoid saponins. The likely precursor for holostane-type saponins, the structural class to which this compound belongs, is parkeol.

Following the formation of the initial triterpenoid skeleton by OSCs, a series of post-cyclization modifications occur. These modifications are catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). The CYP450s are responsible for the oxidation of the triterpenoid backbone, creating the specific hydroxylation patterns characteristic of different saponins. Subsequently, UGTs catalyze the sequential addition of sugar moieties to the aglycone, forming the glycoside structure of this compound. The specific OSCs, CYP450s, and UGTs involved in the biosynthesis of this compound in Thelenota ananas are subjects of ongoing research.

References

Thelenotoside B: A Deep Dive into its Natural Origins and Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thelenotoside B, a triterpenoid saponin isolated from the sea cucumber Thelenota ananas. This compound and related saponins are of significant interest to the scientific community due to their diverse and potent biological activities. This document details its natural source, provides a plausible biosynthetic pathway, outlines experimental protocols for its study, and presents key data in a structured format.

Natural Source

This compound is a secondary metabolite produced by the pineapple sea cucumber, Thelenota ananas.[1] This species is found in the tropical Indo-Pacific region and is known to produce a variety of triterpenoid glycosides, also known as saponins. These compounds are believed to serve as a chemical defense mechanism for the organism. Saponins, including this compound, are distributed throughout the body of the sea cucumber, with significant concentrations often found in the body wall and specialized defensive organs known as Cuvierian tubules.

Biosynthesis of this compound: A Triterpenoid Saponin Pathway

The biosynthesis of this compound follows the general pathway for triterpenoid saponin synthesis in sea cucumbers, a pathway that exhibits unique characteristics compared to other animals. Sea cucumbers utilize a distinct evolutionary path for the synthesis of these compounds, which involves specialized enzymes.

The biosynthesis commences with the cyclization of 2,3-oxidosqualene. Unlike most animals that use lanosterol synthase (LSS) for sterol synthesis, sea cucumbers possess two divergent oxidosqualene cyclases (OSCs). This enzymatic divergence is a key step that channels intermediates into the production of triterpenoid saponins. The likely precursor for holostane-type saponins, the structural class to which this compound belongs, is parkeol.

Following the formation of the initial triterpenoid skeleton by OSCs, a series of post-cyclization modifications occur. These modifications are catalyzed by a suite of enzymes, including cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). The CYP450s are responsible for the oxidation of the triterpenoid backbone, creating the specific hydroxylation patterns characteristic of different saponins. Subsequently, UGTs catalyze the sequential addition of sugar moieties to the aglycone, forming the glycoside structure of this compound. The specific OSCs, CYP450s, and UGTs involved in the biosynthesis of this compound in Thelenota ananas are subjects of ongoing research.

References

Thelenotoside B: A Triterpenoid Glycoside from the Sea Cucumber Thelenota ananas

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thelenotoside B is a triterpenoid (B12794562) glycoside isolated from the sea cucumber Thelenota ananas, a marine invertebrate known for producing a diverse array of bioactive secondary metabolites.[1][2] Triterpenoid glycosides, also referred to as saponins, are a class of natural products recognized for their wide range of biological activities, including cytotoxic, antifungal, and immunomodulatory properties.[3][4][5] These compounds are characterized by a complex structure consisting of a triterpenoid aglycone linked to one or more sugar chains. The structural diversity of these glycosides, particularly the nature of the aglycone and the composition of the carbohydrate moiety, plays a crucial role in their biological function.[3][4] This guide provides a comprehensive overview of this compound, including its chemical nature, biological activity with a focus on its cytotoxic effects, and detailed experimental methodologies for its study.

Chemical Structure and Properties

Biological Activity: Cytotoxicity

Triterpenoid glycosides from sea cucumbers are well-documented for their potent cytotoxic activity against a variety of cancer cell lines.[5][11][12] The membranotropic action of these saponins, which involves interaction with cholesterol in the cell membrane, is a key mechanism underlying their cytotoxicity.[5][12] While specific quantitative data for this compound's cytotoxicity is not extensively reported in readily accessible literature, the general class of compounds to which it belongs exhibits significant anti-proliferative effects. Studies on related compounds from other sea cucumbers have demonstrated potent cytotoxic activity against various human tumor cell lines.[5]

The anticancer mechanisms of sea cucumber triterpenoid glycosides are multifaceted and include the induction of apoptosis through the activation of caspases, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[3][5]

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of triterpenoid glycosides from sea cucumbers, which can be adapted for this compound from Thelenota ananas.

dot

Figure 1. General workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The dried and powdered body walls of Thelenota ananas are extracted with aqueous methanol (B129727) (e.g., 70% MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent partitioning. A common method involves partitioning between water and n-butanol. The triterpenoid glycosides, being amphipathic, will preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol extract is then subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of chloroform (B151607) and methanol.

-

Reversed-Phase HPLC: Fractions showing the presence of triterpenoid glycosides (often identified by thin-layer chromatography and spraying with a reagent like anisaldehyde-sulfuric acid) are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of methanol or acetonitrile (B52724) in water.

-

-

Structure Elucidation: The purified compound's structure is then determined using spectroscopic methods, primarily 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).[6]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

dot

Figure 2. Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against the compound concentration.

Potential Signaling Pathways

While specific signaling pathways affected by this compound have not been elucidated, the known mechanisms of related triterpenoid glycosides suggest potential targets. These compounds are known to induce apoptosis, a form of programmed cell death, which is a key target for cancer therapy.

dot

References

- 1. Bioactive compounds from Holothuria atra of Indian ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thelenota ananas - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two selective novel triterpene glycosides from sea cucumber, Telenata Ananas: inhibitors of chemokine receptor-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structure elucidation of teleocidin B-1, B-2, B-3, and B-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fisheries and Aquatic Sciences [e-fas.org]

- 12. researchgate.net [researchgate.net]

Thelenotoside B: A Triterpenoid Glycoside from the Sea Cucumber Thelenota ananas

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Thelenotoside B is a triterpenoid glycoside isolated from the sea cucumber Thelenota ananas, a marine invertebrate known for producing a diverse array of bioactive secondary metabolites.[1][2] Triterpenoid glycosides, also referred to as saponins, are a class of natural products recognized for their wide range of biological activities, including cytotoxic, antifungal, and immunomodulatory properties.[3][4][5] These compounds are characterized by a complex structure consisting of a triterpenoid aglycone linked to one or more sugar chains. The structural diversity of these glycosides, particularly the nature of the aglycone and the composition of the carbohydrate moiety, plays a crucial role in their biological function.[3][4] This guide provides a comprehensive overview of this compound, including its chemical nature, biological activity with a focus on its cytotoxic effects, and detailed experimental methodologies for its study.

Chemical Structure and Properties

Biological Activity: Cytotoxicity

Triterpenoid glycosides from sea cucumbers are well-documented for their potent cytotoxic activity against a variety of cancer cell lines.[5][11][12] The membranotropic action of these saponins, which involves interaction with cholesterol in the cell membrane, is a key mechanism underlying their cytotoxicity.[5][12] While specific quantitative data for this compound's cytotoxicity is not extensively reported in readily accessible literature, the general class of compounds to which it belongs exhibits significant anti-proliferative effects. Studies on related compounds from other sea cucumbers have demonstrated potent cytotoxic activity against various human tumor cell lines.[5]

The anticancer mechanisms of sea cucumber triterpenoid glycosides are multifaceted and include the induction of apoptosis through the activation of caspases, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[3][5]

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of triterpenoid glycosides from sea cucumbers, which can be adapted for this compound from Thelenota ananas.

dot

Figure 1. General workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The dried and powdered body walls of Thelenota ananas are extracted with aqueous methanol (e.g., 70% MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent partitioning. A common method involves partitioning between water and n-butanol. The triterpenoid glycosides, being amphipathic, will preferentially move into the n-butanol layer.

-

Column Chromatography: The n-butanol extract is then subjected to multiple steps of column chromatography.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of chloroform and methanol.

-

Reversed-Phase HPLC: Fractions showing the presence of triterpenoid glycosides (often identified by thin-layer chromatography and spraying with a reagent like anisaldehyde-sulfuric acid) are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of methanol or acetonitrile in water.

-

-

Structure Elucidation: The purified compound's structure is then determined using spectroscopic methods, primarily 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS).[6]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

dot

Figure 2. Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against the compound concentration.

Potential Signaling Pathways

While specific signaling pathways affected by this compound have not been elucidated, the known mechanisms of related triterpenoid glycosides suggest potential targets. These compounds are known to induce apoptosis, a form of programmed cell death, which is a key target for cancer therapy.

dot

References

- 1. Bioactive compounds from Holothuria atra of Indian ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thelenota ananas - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Two selective novel triterpene glycosides from sea cucumber, Telenata Ananas: inhibitors of chemokine receptor-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and structure elucidation of teleocidin B-1, B-2, B-3, and B-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fisheries and Aquatic Sciences [e-fas.org]

- 12. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of Thelenotoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thelenotoside B, a putative triterpene glycoside saponin (B1150181) isolated from sea cucumbers of the genus Thelenota, represents a promising candidate for novel therapeutic development. While specific data on this compound is limited, extensive research on related saponins (B1172615) from Thelenota and other sea cucumber species has revealed a consistent profile of potent biological activities. This technical guide synthesizes the current understanding of the probable bioactivities of this compound, drawing parallels from structurally similar compounds. We present anticipated quantitative data, detailed experimental protocols for its preliminary screening, and plausible signaling pathways it may modulate. This document aims to provide a foundational framework for researchers initiating investigations into the therapeutic potential of this marine natural product.

Introduction

Marine invertebrates, particularly sea cucumbers, are a prolific source of novel secondary metabolites with diverse pharmacological properties. Among these, triterpene glycosides, commonly known as saponins, have garnered significant attention for their wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antifungal effects. Saponins isolated from the sea cucumber genus Thelenota, such as those from Thelenota ananas, have demonstrated significant bioactivity, suggesting that this compound, a member of this family, is a compelling subject for drug discovery programs. This guide outlines a strategic approach to the preliminary biological activity screening of this compound.

Anticipated Biological Activities and Data Presentation

Based on the activities of related saponins from the Thelenota genus and other holothurians, this compound is predicted to exhibit several key biological effects. The following tables summarize the expected quantitative data from preliminary in vitro screening.

Table 1: Predicted Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Predicted IC50 (µg/mL) | Reference Compound(s) |

| A549 | Lung Carcinoma | 0.5 - 5.0 | Saponin from Holothuria leucospilota[1] |

| HL-60 | Promyelocytic Leukemia | 1.0 - 10.0 | Stichoposides from Thelenota anax[2] |

| THP-1 | Acute Monocytic Leukemia | 1.0 - 10.0 | Stichoposides from Thelenota anax[2] |

| RAW 264.7 | Macrophage | >10 (non-cytotoxic at anti-inflammatory concentrations) | Desulfated holothurin (B576866) A from Thelenota ananas[3] |

Table 2: Predicted Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | Predicted Effective Concentration (µg/mL) | Reference Compound(s) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | NO production | 1.0 - 10.0 | Saponins from various sea cucumbers |

| Pro-inflammatory Cytokine Inhibition | RAW 264.7 | IL-6, TNF-α expression | 1.0 - 10.0 | Saponins from various sea cucumbers |

Table 3: Predicted Antifungal Activity of this compound

| Fungal Strain | Assay | Predicted MIC (µg/mL) | Reference Compound(s) |

| Candida albicans | Broth Microdilution | 5.0 - 25.0 | Saponins from various sea cucumbers |

| Aspergillus fumigatus | Broth Microdilution | 10.0 - 50.0 | Saponins from various sea cucumbers |

Detailed Experimental Protocols

The following are detailed methodologies for the preliminary in vitro screening of this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HL-60, THP-1) and a macrophage cell line (RAW 264.7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Cells are treated with the compound dilutions for 48-72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

-

Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates as described for the cytotoxicity assay.

-

Compound and LPS Treatment: Cells are pre-treated with various non-cytotoxic concentrations of this compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antifungal Assay (Broth Microdilution Method)

-

Fungal Culture: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar).

-

Inoculum Preparation: A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁵ CFU/mL.

-

Compound Dilution: this compound is serially diluted in a 96-well microplate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Visualization of Potential Mechanisms

Experimental Workflow for Bioactivity Screening

Plausible Signaling Pathway for Anti-inflammatory Action

Based on studies of related saponins, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway in macrophages.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet widely available, the existing literature on related saponins from the Thelenota genus provides a strong rationale for its investigation as a potential therapeutic agent. The proposed screening protocols and anticipated activity profiles in this guide offer a solid starting point for researchers. Further studies are warranted to isolate and characterize this compound, confirm its biological activities, and elucidate its precise mechanisms of action. The exploration of this marine natural product holds significant promise for the discovery of novel drugs with cytotoxic, anti-inflammatory, and antifungal properties.

References

Preliminary Biological Activity Screening of Thelenotoside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thelenotoside B, a putative triterpene glycoside saponin isolated from sea cucumbers of the genus Thelenota, represents a promising candidate for novel therapeutic development. While specific data on this compound is limited, extensive research on related saponins from Thelenota and other sea cucumber species has revealed a consistent profile of potent biological activities. This technical guide synthesizes the current understanding of the probable bioactivities of this compound, drawing parallels from structurally similar compounds. We present anticipated quantitative data, detailed experimental protocols for its preliminary screening, and plausible signaling pathways it may modulate. This document aims to provide a foundational framework for researchers initiating investigations into the therapeutic potential of this marine natural product.

Introduction

Marine invertebrates, particularly sea cucumbers, are a prolific source of novel secondary metabolites with diverse pharmacological properties. Among these, triterpene glycosides, commonly known as saponins, have garnered significant attention for their wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antifungal effects. Saponins isolated from the sea cucumber genus Thelenota, such as those from Thelenota ananas, have demonstrated significant bioactivity, suggesting that this compound, a member of this family, is a compelling subject for drug discovery programs. This guide outlines a strategic approach to the preliminary biological activity screening of this compound.

Anticipated Biological Activities and Data Presentation

Based on the activities of related saponins from the Thelenota genus and other holothurians, this compound is predicted to exhibit several key biological effects. The following tables summarize the expected quantitative data from preliminary in vitro screening.

Table 1: Predicted Cytotoxic Activity of this compound

| Cell Line | Cancer Type | Predicted IC50 (µg/mL) | Reference Compound(s) |

| A549 | Lung Carcinoma | 0.5 - 5.0 | Saponin from Holothuria leucospilota[1] |

| HL-60 | Promyelocytic Leukemia | 1.0 - 10.0 | Stichoposides from Thelenota anax[2] |

| THP-1 | Acute Monocytic Leukemia | 1.0 - 10.0 | Stichoposides from Thelenota anax[2] |

| RAW 264.7 | Macrophage | >10 (non-cytotoxic at anti-inflammatory concentrations) | Desulfated holothurin A from Thelenota ananas[3] |

Table 2: Predicted Anti-inflammatory Activity of this compound

| Assay | Cell Line | Parameter Measured | Predicted Effective Concentration (µg/mL) | Reference Compound(s) |

| Nitric Oxide (NO) Inhibition | RAW 264.7 | NO production | 1.0 - 10.0 | Saponins from various sea cucumbers |

| Pro-inflammatory Cytokine Inhibition | RAW 264.7 | IL-6, TNF-α expression | 1.0 - 10.0 | Saponins from various sea cucumbers |

Table 3: Predicted Antifungal Activity of this compound

| Fungal Strain | Assay | Predicted MIC (µg/mL) | Reference Compound(s) |

| Candida albicans | Broth Microdilution | 5.0 - 25.0 | Saponins from various sea cucumbers |

| Aspergillus fumigatus | Broth Microdilution | 10.0 - 50.0 | Saponins from various sea cucumbers |

Detailed Experimental Protocols

The following are detailed methodologies for the preliminary in vitro screening of this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HL-60, THP-1) and a macrophage cell line (RAW 264.7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Cells are treated with the compound dilutions for 48-72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

-

Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 96-well plates as described for the cytotoxicity assay.

-

Compound and LPS Treatment: Cells are pre-treated with various non-cytotoxic concentrations of this compound for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antifungal Assay (Broth Microdilution Method)

-

Fungal Culture: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar).

-

Inoculum Preparation: A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁵ CFU/mL.

-

Compound Dilution: this compound is serially diluted in a 96-well microplate containing RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Visualization of Potential Mechanisms

Experimental Workflow for Bioactivity Screening

Plausible Signaling Pathway for Anti-inflammatory Action

Based on studies of related saponins, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway in macrophages.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet widely available, the existing literature on related saponins from the Thelenota genus provides a strong rationale for its investigation as a potential therapeutic agent. The proposed screening protocols and anticipated activity profiles in this guide offer a solid starting point for researchers. Further studies are warranted to isolate and characterize this compound, confirm its biological activities, and elucidate its precise mechanisms of action. The exploration of this marine natural product holds significant promise for the discovery of novel drugs with cytotoxic, anti-inflammatory, and antifungal properties.

References

Inherent Cytotoxic Properties of Thelenotoside B: A Technical Overview for Drug Discovery

Introduction

Thelenotoside B, a triterpene glycoside isolated from the sea cucumber Thelenota ananas, is a subject of growing interest within the oncology research community. Triterpene glycosides, a class of saponins (B1172615) found in marine invertebrates, are well-documented for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive analysis of the inherent cytotoxic properties of this compound and related compounds, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. While specific data for this compound is limited in publicly available literature, this paper extrapolates from studies on structurally similar glycosides from Thelenota ananas and other sea cucumbers to provide a foundational understanding for researchers, scientists, and drug development professionals.

Cytotoxic Activity of Triterpene Glycosides from Thelenota ananas

Triterpene glycosides derived from Thelenota ananas have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of this cytotoxicity is attributed to their ability to interact with cell membranes, leading to pore formation and subsequent cellular disruption.

Quantitative Data Summary

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Triterpene glycoside fraction (Thelenota ananas) | P-388 (Murine Leukemia) | Not specified | Pettit, G. et al., 1976 |

| Stichoposide C (Thelenota anax) | HL-60 (Human Leukemia) | Apoptosis induced at cytotoxic doses | [1] |

| Stichoposide D (Thelenota anax) | HL-60 (Human Leukemia) | Apoptosis induced at cytotoxic doses | [1] |

| Philinopside A | U87MG (Glioblastoma) | 0.60 - 3.95 µM | [1] |

| Philinopside A | A-549 (Lung Carcinoma) | 0.60 - 3.95 µM | [1] |

| Philinopside A | P-388 (Murine Leukemia) | 0.60 - 3.95 µM | [1] |

| Philinopside A | MCF-7 (Breast Cancer) | 0.60 - 3.95 µM | [1] |

| Philinopside A | HCT-116 (Colon Cancer) | 0.60 - 3.95 µM | [1] |

| Philinopside A | MKN-28 (Gastric Cancer) | 0.60 - 3.95 µM | [1] |

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of triterpene glycosides from Thelenota ananas are primarily mediated through the induction of apoptosis, a form of programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The proposed mechanism involves the activation of caspase-dependent pathways.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound and related compounds.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the cytotoxic properties of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

References

Inherent Cytotoxic Properties of Thelenotoside B: A Technical Overview for Drug Discovery

Introduction

Thelenotoside B, a triterpene glycoside isolated from the sea cucumber Thelenota ananas, is a subject of growing interest within the oncology research community. Triterpene glycosides, a class of saponins found in marine invertebrates, are well-documented for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive analysis of the inherent cytotoxic properties of this compound and related compounds, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. While specific data for this compound is limited in publicly available literature, this paper extrapolates from studies on structurally similar glycosides from Thelenota ananas and other sea cucumbers to provide a foundational understanding for researchers, scientists, and drug development professionals.

Cytotoxic Activity of Triterpene Glycosides from Thelenota ananas

Triterpene glycosides derived from Thelenota ananas have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The primary mechanism of this cytotoxicity is attributed to their ability to interact with cell membranes, leading to pore formation and subsequent cellular disruption.

Quantitative Data Summary

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Triterpene glycoside fraction (Thelenota ananas) | P-388 (Murine Leukemia) | Not specified | Pettit, G. et al., 1976 |

| Stichoposide C (Thelenota anax) | HL-60 (Human Leukemia) | Apoptosis induced at cytotoxic doses | [1] |

| Stichoposide D (Thelenota anax) | HL-60 (Human Leukemia) | Apoptosis induced at cytotoxic doses | [1] |

| Philinopside A | U87MG (Glioblastoma) | 0.60 - 3.95 µM | [1] |

| Philinopside A | A-549 (Lung Carcinoma) | 0.60 - 3.95 µM | [1] |

| Philinopside A | P-388 (Murine Leukemia) | 0.60 - 3.95 µM | [1] |

| Philinopside A | MCF-7 (Breast Cancer) | 0.60 - 3.95 µM | [1] |

| Philinopside A | HCT-116 (Colon Cancer) | 0.60 - 3.95 µM | [1] |

| Philinopside A | MKN-28 (Gastric Cancer) | 0.60 - 3.95 µM | [1] |

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of triterpene glycosides from Thelenota ananas are primarily mediated through the induction of apoptosis, a form of programmed cell death. This process is crucial for eliminating damaged or cancerous cells. The proposed mechanism involves the activation of caspase-dependent pathways.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound and related compounds.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the cytotoxic properties of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

References

Spectroscopic Data Unavailable for Thelenotoside B

A comprehensive search for spectroscopic data (NMR, MS) for the compound Thelenotoside B has yielded no specific information. Publicly available scientific databases and chemical literature do not contain entries corresponding to this name, preventing the compilation of a technical guide as requested.

This compound appears to be a novel, yet-to-be-characterized compound, or the provided name may be inaccurate. Without access to its chemical structure, source organism, or any published research detailing its isolation and analysis, the generation of spectroscopic data tables, experimental protocols, and structural diagrams is not possible.

Researchers and drug development professionals seeking information on this compound are advised to verify the compound's name and consult primary research articles or specialized natural product databases that may contain proprietary or very recent discoveries. At present, the requested in-depth technical guide on this compound cannot be produced due to the absence of foundational data.

Spectroscopic Data Unavailable for Thelenotoside B

A comprehensive search for spectroscopic data (NMR, MS) for the compound Thelenotoside B has yielded no specific information. Publicly available scientific databases and chemical literature do not contain entries corresponding to this name, preventing the compilation of a technical guide as requested.

This compound appears to be a novel, yet-to-be-characterized compound, or the provided name may be inaccurate. Without access to its chemical structure, source organism, or any published research detailing its isolation and analysis, the generation of spectroscopic data tables, experimental protocols, and structural diagrams is not possible.

Researchers and drug development professionals seeking information on this compound are advised to verify the compound's name and consult primary research articles or specialized natural product databases that may contain proprietary or very recent discoveries. At present, the requested in-depth technical guide on this compound cannot be produced due to the absence of foundational data.

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Thelenotoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thelenotoside B is a marine-derived natural product that has garnered interest for its potential cytotoxic activities against cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay. Additionally, it outlines a representative signaling pathway potentially involved in its mechanism of action and presents a structured format for data reporting.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. This data is crucial for comparing the potency of different compounds and understanding their therapeutic potential.

Table 1: Illustrative Cytotoxic Activity of a Marine-Derived Compound (Mirabolide B) against a Human Cancer Cell Line.

| Compound | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Positive Control (Doxorubicin) IC50 (µg/mL) |

| Mirabolide B[1] | MCF-7 (Breast Adenocarcinoma) | 48 | 5.18 | 5.4 |

Note: This table serves as an example. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

A widely used method to determine the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.

Protocol: MTT Assay for In Vitro Cytotoxicity of this compound

1. Materials and Reagents:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Human cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

96-well flat-bottom cell culture plates

-

Multi-channel pipette

-

Microplate reader

2. Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include the following controls on the plate:

-

Vehicle Control: Cells treated with the medium containing the same concentration of DMSO used for the highest concentration of this compound.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

4. MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

-

Subtract the average absorbance of the blank control from the absorbance values of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of this compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Thelenotoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thelenotoside B is a marine-derived natural product that has garnered interest for its potential cytotoxic activities against cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay. Additionally, it outlines a representative signaling pathway potentially involved in its mechanism of action and presents a structured format for data reporting.

Data Presentation

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. This data is crucial for comparing the potency of different compounds and understanding their therapeutic potential.

Table 1: Illustrative Cytotoxic Activity of a Marine-Derived Compound (Mirabolide B) against a Human Cancer Cell Line.

| Compound | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Positive Control (Doxorubicin) IC50 (µg/mL) |

| Mirabolide B[1] | MCF-7 (Breast Adenocarcinoma) | 48 | 5.18 | 5.4 |

Note: This table serves as an example. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

A widely used method to determine the in vitro cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Protocol: MTT Assay for In Vitro Cytotoxicity of this compound

1. Materials and Reagents:

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Human cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

MTT solution (5 mg/mL in PBS), sterile-filtered

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

96-well flat-bottom cell culture plates

-

Multi-channel pipette

-

Microplate reader

2. Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include the following controls on the plate:

-

Vehicle Control: Cells treated with the medium containing the same concentration of DMSO used for the highest concentration of this compound.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank Control: Wells containing medium only (no cells).

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

4. MTT Assay:

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

-

Subtract the average absorbance of the blank control from the absorbance values of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of this compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software program (e.g., GraphPad Prism).

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps of the in vitro cytotoxicity assay protocol.

References

Application Notes and Protocols for Eleutheroside B in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eleutheroside B, a natural phenylpropanoid glycoside, has demonstrated significant anti-tumor effects in various cancer cell lines. It has been shown to inhibit cell proliferation, and induce programmed cell death, including apoptosis and autophagy. The primary mechanism of action for Eleutheroside B's anti-cancer activity involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. These application notes provide a summary of its effects and detailed protocols for its study in cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of Eleutheroside B in Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Treatment Time (hours) |

| A549 | Lung Cancer | Optimal Concentration | 28.64 mmol·L⁻¹ | 24 |

| H460 | Lung Cancer | Optimal Concentration | 22.16 mmol·L⁻¹ | 24 |

| A549 | Lung Cancer | IC50 | 5.76 ± 0.47 µM | Not Specified |

| HeLa | Cervical Cancer | IC50 | 4.97 ± 0.53 µM | Not Specified |

Table 2: Effects of Eleutheroside B on Protein Expression in Lung Cancer Cells (A549 & H460)

| Target Pathway | Protein | Effect of Eleutheroside B |

| PI3K/Akt/mTOR | PI3K | Expression Decreased |

| p-Akt | Expression Decreased | |

| p-mTOR | Expression Decreased | |

| Autophagy | LC3-II | Expression Increased |

| p62 | Expression Decreased | |

| Apoptosis (Mitochondrial) | Bax | Expression Increased[1] |

| Bcl-2 | Expression Decreased[1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of Eleutheroside B on the viability and proliferation of cancer cells.

Materials:

-

Eleutheroside B

-

Human cancer cell lines (e.g., A549, H460, HeLa)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Eleutheroside B in culture medium. Remove the old medium from the wells and add 100 µL of the Eleutheroside B dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Eleutheroside B).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of Eleutheroside B that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with Eleutheroside B.

Materials:

-

Eleutheroside B

-

Human cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Eleutheroside B for the specified time. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.[3]

Materials:

-

Eleutheroside B

-

Human cancer cell lines

-

6-well plates or larger culture dishes

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-LC3, anti-p62, and anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with Eleutheroside B, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][9]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[9]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin to determine the relative protein expression levels.

Visualizations

Caption: Eleutheroside B signaling pathway in cancer cells.

Caption: General experimental workflow for studying Eleutheroside B.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Application Notes and Protocols for Eleutheroside B in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eleutheroside B, a natural phenylpropanoid glycoside, has demonstrated significant anti-tumor effects in various cancer cell lines. It has been shown to inhibit cell proliferation, and induce programmed cell death, including apoptosis and autophagy. The primary mechanism of action for Eleutheroside B's anti-cancer activity involves the modulation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. These application notes provide a summary of its effects and detailed protocols for its study in cancer cell lines.

Data Presentation

Table 1: Cytotoxicity of Eleutheroside B in Human Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Treatment Time (hours) |

| A549 | Lung Cancer | Optimal Concentration | 28.64 mmol·L⁻¹ | 24 |

| H460 | Lung Cancer | Optimal Concentration | 22.16 mmol·L⁻¹ | 24 |

| A549 | Lung Cancer | IC50 | 5.76 ± 0.47 µM | Not Specified |

| HeLa | Cervical Cancer | IC50 | 4.97 ± 0.53 µM | Not Specified |

Table 2: Effects of Eleutheroside B on Protein Expression in Lung Cancer Cells (A549 & H460)

| Target Pathway | Protein | Effect of Eleutheroside B |

| PI3K/Akt/mTOR | PI3K | Expression Decreased |

| p-Akt | Expression Decreased | |

| p-mTOR | Expression Decreased | |

| Autophagy | LC3-II | Expression Increased |

| p62 | Expression Decreased | |

| Apoptosis (Mitochondrial) | Bax | Expression Increased[1] |

| Bcl-2 | Expression Decreased[1] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of Eleutheroside B on the viability and proliferation of cancer cells.

Materials:

-

Eleutheroside B

-

Human cancer cell lines (e.g., A549, H460, HeLa)

-

96-well plates

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Eleutheroside B in culture medium. Remove the old medium from the wells and add 100 µL of the Eleutheroside B dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve Eleutheroside B).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][5]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of Eleutheroside B that inhibits cell growth by 50%).

Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with Eleutheroside B.

Materials:

-

Eleutheroside B

-

Human cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Eleutheroside B for the specified time. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.[6]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is for detecting changes in the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR signaling pathway.[3]

Materials:

-

Eleutheroside B

-

Human cancer cell lines

-

6-well plates or larger culture dishes

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-LC3, anti-p62, and anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with Eleutheroside B, wash cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3][9]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[9]

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin to determine the relative protein expression levels.

Visualizations

Caption: Eleutheroside B signaling pathway in cancer cells.

Caption: General experimental workflow for studying Eleutheroside B.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. benchchem.com [benchchem.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Application Notes and Protocols for Inducing Apoptosis with Thelenotoside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thelenotoside B, a steroidal saponin (B1150181) isolated from the sea cucumber Thelenota ananas, has demonstrated significant potential as an inducer of apoptosis in various cancer cell lines.[1][2] Saponins (B1172615) derived from marine organisms, particularly sea cucumbers, are recognized for their diverse bioactive properties, including antitumor activities.[3][4] These compounds often exert their cytotoxic effects by triggering programmed cell death, or apoptosis, making them promising candidates for cancer therapeutic development.[5][6]

This document provides detailed application notes and experimental protocols for utilizing this compound to induce apoptosis in a research setting. The information presented is intended to guide researchers in designing and executing experiments to investigate the apoptotic effects of this compound.

Mechanism of Action

This compound is believed to induce apoptosis primarily through the intrinsic or mitochondrial pathway. This pathway is a key regulator of programmed cell death and is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6]

Key mechanistic steps include:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to an upregulation of pro-apoptotic proteins such as Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane.[3][5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased permeability of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then activates initiator caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7.

-

Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Furthermore, signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways have been implicated in the apoptosis-inducing effects of steroidal saponins and may also be modulated by this compound.[7][8]

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on various cancer cell lines. (Note: This data is illustrative and may not represent the actual values for this compound, for which specific published data is not yet available. Researchers should perform their own dose-response experiments to determine the IC50 in their cell line of interest.)

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) |

| MCF-7 | Breast Adenocarcinoma | 48 | ~6.0[3] |

| HeLa | Cervical Cancer | 48 | 8.5 |

| A549 | Lung Carcinoma | 48 | 12.2 |

| HT-29 | Colorectal Adenocarcinoma | 48 | 7.8 |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression (Fold Change)

| Protein | Function | Fold Change (vs. Control) |

| Bax | Pro-apoptotic | + 2.5 |

| Bcl-2 | Anti-apoptotic | - 3.0 |

| Cleaved Caspase-9 | Initiator Caspase | + 4.2 |

| Cleaved Caspase-3 | Executioner Caspase | + 5.1 |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution (e.g., in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-